D-Fructose-13C6 1,6-Bisphosphate Sodium Salt Hydrate
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Overview
Description
D-Fructose-13C6 1,6-Bisphosphate Sodium Salt Hydrate is a labeled compound used in various scientific research applications. It is a derivative of D-fructose-1,6-bisphosphate, a key intermediate in carbohydrate metabolism, including glycolysis and gluconeogenesis . The compound is labeled with carbon-13, a stable isotope, which makes it useful in nuclear magnetic resonance (NMR) studies and metabolic research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D-Fructose-13C6 1,6-Bisphosphate Sodium Salt Hydrate involves the phosphorylation of D-fructose-13C6 at the 1 and 6 positions. This is typically achieved using phosphoric acid and a suitable phosphorylating agent under controlled conditions . The reaction is carried out in an aqueous medium, and the product is purified through crystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity. The compound is then hydrated to form the sodium salt hydrate, which is essential for its stability and solubility .
Chemical Reactions Analysis
Types of Reactions
D-Fructose-13C6 1,6-Bisphosphate Sodium Salt Hydrate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various carboxylic acids.
Reduction: Reduction reactions can convert it back to D-fructose-13C6.
Substitution: Phosphate groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like alkyl halides and strong bases are employed for substitution reactions.
Major Products
Oxidation: Carboxylic acids and ketones.
Reduction: D-fructose-13C6.
Substitution: Various substituted fructose derivatives.
Scientific Research Applications
D-Fructose-13C6 1,6-Bisphosphate Sodium Salt Hydrate is widely used in scientific research, including:
Chemistry: As a stable isotope-labeled compound in NMR studies to investigate metabolic pathways.
Biology: Used in studies of carbohydrate metabolism and enzyme kinetics.
Medicine: Investigated for its potential neuroprotective effects in brain injury.
Industry: Utilized in the production of stable isotope-labeled standards for analytical purposes.
Mechanism of Action
The compound exerts its effects primarily through its role in glycolysis and gluconeogenesis. It acts as an allosteric activator of enzymes such as pyruvate kinase and NAD±dependent L-(+)-lactate dehydrogenase . It also modulates the activity of phosphofructokinase-1, the rate-limiting enzyme in glycolysis . By influencing these key enzymes, it regulates the flow of carbon through metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
D-Fructose-1,6-Bisphosphate: The unlabeled version of the compound.
D-Glucose-1,6-Bisphosphate: Another key intermediate in carbohydrate metabolism.
D-Fructose-2,6-Bisphosphate: A potent regulator of glycolysis and gluconeogenesis.
Uniqueness
D-Fructose-13C6 1,6-Bisphosphate Sodium Salt Hydrate is unique due to its carbon-13 labeling, which allows for detailed metabolic studies using NMR. This labeling provides insights into metabolic flux and enzyme activities that are not possible with unlabeled compounds .
Properties
Molecular Formula |
C6H14O12P2 |
---|---|
Molecular Weight |
346.07 g/mol |
IUPAC Name |
[(2S,3S,4S,5R)-2,3,4-trihydroxy-5-(phosphonooxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl](113C)methyl dihydrogen phosphate |
InChI |
InChI=1S/C6H14O12P2/c7-4-3(1-16-19(10,11)12)18-6(9,5(4)8)2-17-20(13,14)15/h3-5,7-9H,1-2H2,(H2,10,11,12)(H2,13,14,15)/t3-,4-,5+,6+/m1/s1/i1+1,2+1,3+1,4+1,5+1,6+1 |
InChI Key |
RNBGYGVWRKECFJ-DGODQQLNSA-N |
Isomeric SMILES |
[13CH2]([13C@@H]1[13C@H]([13C@@H]([13C@@](O1)([13CH2]OP(=O)(O)O)O)O)O)OP(=O)(O)O |
Canonical SMILES |
C(C1C(C(C(O1)(COP(=O)(O)O)O)O)O)OP(=O)(O)O |
Origin of Product |
United States |
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